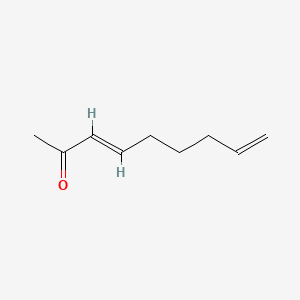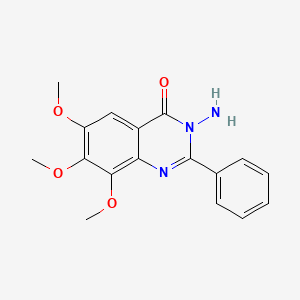
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one typically involves the condensation of 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of solvents like anhydrous pyridine and reagents such as phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions to introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one involves the inhibition of specific enzymes and pathways. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes essential for cancer cell survival .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-6,8-dibromo-2-phenylquinazolin-4-one
- 3-(5-chloro-2-hydroxybenzylideneamino)-2-phenylquinazolin-4-one
- 3-(5-nitro-2-hydroxybenzylideneamino)-2-phenylquinazolin-4-one
Uniqueness
3-Amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of methoxy groups at positions 6, 7, and 8 enhances its solubility and bioavailability, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C17H17N3O4 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
3-amino-6,7,8-trimethoxy-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H17N3O4/c1-22-12-9-11-13(15(24-3)14(12)23-2)19-16(20(18)17(11)21)10-7-5-4-6-8-10/h4-9H,18H2,1-3H3 |
Clave InChI |
ADFPRTAYVBVWKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


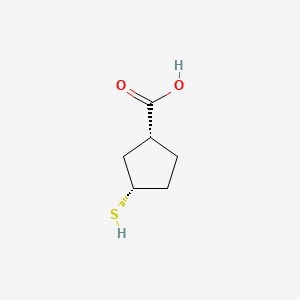
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
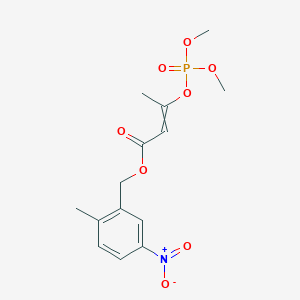
![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)
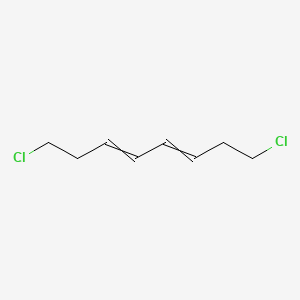
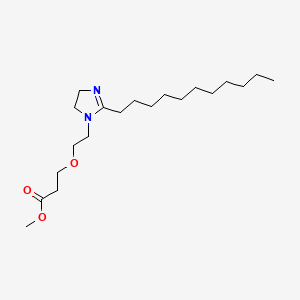
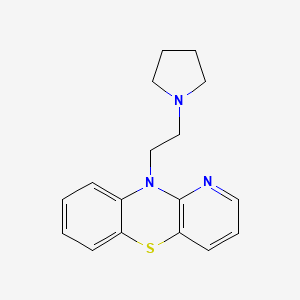
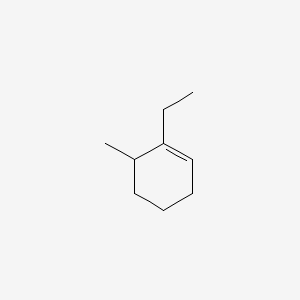
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
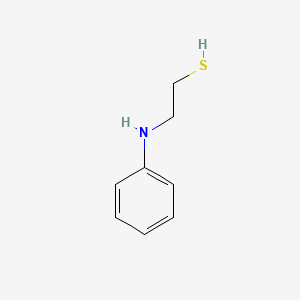
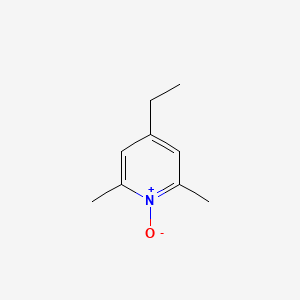
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)

